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Compound of Interest

Compound Name:
1-benzyl-3,5-dichloropyrazin-

2(1H)-one

CAS No.: 87486-35-9

Cat. No.: B1280267

Get Quote

Executive Summary & Chemical Identity
1-benzyl-3,5-dichloropyrazin-2(1H)-one is a functionalized heterocyclic building block

characterized by a pyrazinone core protected at the

position by a benzyl group and activated at the

and

positions by chlorine atoms.[1][2][3]

From a synthetic utility perspective, this molecule is an electrophilic scaffold.[1] The chlorine

atoms—particularly at the

position—are highly susceptible to Nucleophilic Aromatic Substitution (

), making the compound valuable for diversification but chemically labile in nucleophilic
environments (e.g., basic buffers, thiol-containing assays).
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Physicochemical Profile
Property Value (Predicted/Typical) Technical Note

Molecular Formula

Molecular Weight 255.10 g/mol

LogP (Octanol/Water) ~2.8 – 3.2
Lipophilic due to benzyl +

dichloro substitution.[1]

pKa Non-ionizable (pH 1-14)

The

-benzyl substitution removes

the acidic amide proton found

in the parent 3,5-

dichloropyrazin-2(1H)-one (

).[1]

H-Bond Donors/Acceptors 0 / 3
Good membrane permeability

predicted.[1]

Physical State Solid (White to Off-white) Crystalline powder.[1]

Solubility Profiling
Due to the lipophilic benzyl group and the two chlorine atoms, 1-benzyl-3,5-dichloropyrazin-
2(1H)-one exhibits poor aqueous solubility but excellent solubility in aprotic polar organic

solvents.[1]

Solvent Compatibility Table
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Solvent Solubility Rating
Application
Recommendation

DMSO High (>50 mM)

Preferred for stock solutions

(10-20 mM).[1] Stable if kept

dry.[1]

DMF High (>50 mM)

Alternative stock solvent;

harder to remove than DMSO.

[1]

Dichloromethane (DCM) High
Ideal for extraction and

synthesis workups.[1]

Methanol/Ethanol Moderate

Caution: Can act as a

nucleophile at high pH or

temperature (see Stability).[1]

Water / PBS (pH 7.4) Very Low (<10 µM)

Requires co-solvent (e.g., 1-

5% DMSO) or formulation

(cyclodextrins) for biological

assays.[1]

Experimental Protocol: Kinetic Solubility Determination
Use this protocol to determine the maximum concentration usable in a biological assay without

precipitation.

Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

Spiking: Spike the DMSO stock into PBS (pH 7.4) at increasing concentrations (e.g., 1, 10,

50, 100 µM) in a 96-well plate. Final DMSO concentration should be constant (e.g., 1%).[1]

Incubation: Shake for 2 hours at room temperature (

).

Filtration: Filter samples (0.45 µm PVDF) or centrifuge (3000 x g) to remove precipitate.

Quantification: Analyze supernatant via HPLC-UV (254 nm) against a standard curve.
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Calculation: Solubility limit is the concentration where the recovered peak area deviates from

linearity.

Stability & Reactivity Assessment
The stability of this compound is dictated by the electrophilicity of the pyrazinone ring. The

-Cl bond is significantly more reactive than the

-Cl bond due to the electron-withdrawing effect of the adjacent lactam carbonyl and the

nitrogen.

Critical Degradation Pathway: Hydrolysis ( )
In basic aqueous media (

) or in the presence of strong nucleophiles (amines, thiols), the chloride at position 3 is
displaced.

Mechanism: Nucleophilic attack at

Meisenheimer complex

Loss of

.[1]

Product: 1-benzyl-5-chloro-3-hydroxypyrazin-2(1H)-one (or its tautomer).[1]

Implication: Avoid Tris or Glycine buffers if conducting long-term incubations, as the free

amines can react with the scaffold. Use HEPES or MOPS instead.

Diagram: Reactivity & Degradation Logic
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1-benzyl-3,5-dichloropyrazin-2(1H)-one

C3-Position
(Highly Electrophilic)Primary Reactivity

C5-Position
(Moderately Electrophilic)

Secondary Reactivity

Benzylic Methylene
(Oxidation Susceptible)

Minor Pathway

Hydrolysis (pH > 9)
Forms 3-OH derivative

Aminolysis (R-NH2)
Forms 3-amino derivative

Click to download full resolution via product page

Figure 1: Reactivity map highlighting the susceptibility of the C3-position to nucleophilic attack.

[1]

Stability Stress Testing Protocol
To validate the integrity of your specific batch, perform the following stress tests:

Stress Condition Duration Expected Outcome Action

Acid (0.1 N HCl) 24 Hours

Stable. The N-benzyl

group is generally

stable to dilute acid.[1]

Safe to use in acidic

workups.[1]

Base (0.1 N NaOH) 1-4 Hours

Degradation. Rapid

hydrolysis of C3-Cl to

C3-OH.[1]

Avoid strong base

during

storage/handling.[1]

Oxidation (

)
24 Hours

Moderate Stability.

Benzylic oxidation is

slow but possible.[1]

Protect from strong

oxidants.[1]

Light (UV/Vis) 24 Hours

Variable. Pyrazinones

can undergo [2+2]

cycloadditions.[1]

Store in amber vials.
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Analytical Methods (HPLC)
For purity assessment and stability monitoring, use the following Reverse-Phase HPLC

method. The compound is relatively non-polar, so it will elute late in a standard gradient.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.[1]

Detection: UV at 254 nm (aromatic ring) and 310 nm (pyrazinone conjugation).[1]

Retention Time: Expect elution around 7-8 minutes (depending on dead volume),

significantly later than the unsubstituted parent pyrazinone.[1]

Handling & Storage Recommendations
Based on the stability profile, the following storage conditions are mandatory to maintain >98%

purity:

Temperature: Store solid at -20°C. Store DMSO stocks at -20°C or -80°C.[1]

Atmosphere: Hygroscopic degradation is minimal, but storage under inert gas (

or Ar) is recommended to prevent slow benzylic oxidation.[1]

Container: Amber glass vials (to prevent potential photodegradation).

In Solution: Avoid storing in methanol or ethanol for prolonged periods (>24h) at room

temperature, as slow alcoholysis of the C3-Cl bond may occur.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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